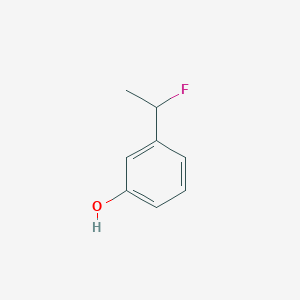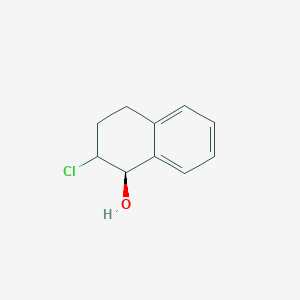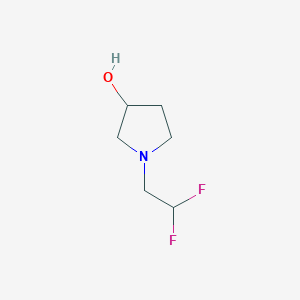
3-(1-Fluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluoroethyl)phenol is an organic compound with the molecular formula C8H9FO It is a substituted phenol where a fluoroethyl group is attached to the third position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1-Fluoroethyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound may involve nucleophilic aromatic substitution reactions. These reactions typically require aryl halides activated by electron-attracting groups and strong nucleophilic reagents . The process can be scaled up to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Fluoroethyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring is strongly activating, making the compound highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, sulfuric acid, and alkyl halides are commonly used under acidic conditions.
Oxidation: Fremy’s salt and other oxidizing agents are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like NaBH4 and SnCl2 are used in aqueous or alcoholic solutions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Applications De Recherche Scientifique
3-(1-Fluoroethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Fluoroethyl)phenol involves its interaction with molecular targets through its hydroxyl and fluoroethyl groups. The hydroxyl group can form hydrogen bonds and participate in redox reactions, while the fluoroethyl group can enhance the compound’s lipophilicity and stability . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Fluorophenol: A phenol derivative with a fluorine atom at the second position.
4-Fluorophenol: A phenol derivative with a fluorine atom at the fourth position.
Uniqueness
3-(1-Fluoroethyl)phenol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to other phenol derivatives. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9FO |
|---|---|
Poids moléculaire |
140.15 g/mol |
Nom IUPAC |
3-(1-fluoroethyl)phenol |
InChI |
InChI=1S/C8H9FO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,1H3 |
Clé InChI |
UAAFJNMTVBESCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)


![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
![1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B13239034.png)
![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)


![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13239075.png)
![1-Ethynyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13239084.png)
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
